(R)-(2-fluorophenyl)(phenyl)methanol

Description

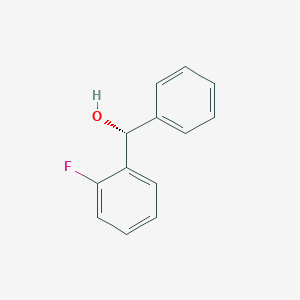

Structure

3D Structure

Properties

IUPAC Name |

(R)-(2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMEOPYDLEHBR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-fluorophenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone, (2-fluorophenyl)(phenyl)methanone, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine, which ensures the formation of the ®-enantiomer with high enantiomeric excess. The reaction is usually carried out in an inert atmosphere at low temperatures to maintain the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-(2-fluorophenyl)(phenyl)methanol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled pressure and temperature conditions to achieve efficient and cost-effective synthesis. The scalability of these methods makes them suitable for the production of this compound in significant quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

®-(2-fluorophenyl)(phenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2-fluorophenyl)(phenyl)methanone.

Reduction: Further reduction can lead to the formation of (2-fluorophenyl)(phenyl)methane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: (2-fluorophenyl)(phenyl)methanone

Reduction: (2-fluorophenyl)(phenyl)methane

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

(R)-(2-Fluorophenyl)(phenyl)methanol serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows it to be utilized in asymmetric synthesis, where it can act as a ligand for asymmetric catalysts. This property is particularly valuable in creating pharmaceuticals with specific stereochemistry.

Synthetic Routes

Various synthetic methods have been developed for producing this compound, including:

- Electrochemical Synthesis : Involves the reduction of (2-fluorophenyl)(phenyl)methanol using lithium perchlorate in N,N-dimethylformamide.

- Chemical Reduction : Utilizes sodium tetrahydroborate under mild conditions to yield high-purity products.

Biological Applications

Enzyme Inhibition Studies

The compound has been studied for its potential biological activity, particularly as an enzyme inhibitor. The presence of fluorine enhances its binding affinity to enzymes, making it a candidate for developing inhibitors against targets such as cyclooxygenase (COX) and serotonin transporters (SERT).

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its therapeutic potential.

Medicinal Chemistry

Pharmaceutical Intermediate

As an intermediate in pharmaceutical synthesis, this compound is used to produce various chiral drugs. The compound's unique structure allows for the incorporation of fluorine into drug molecules, which can enhance their pharmacological properties.

Case Studies in Drug Development

Research indicates that compounds similar to this compound exhibit improved potency due to fluorination. For instance, studies have shown that fluorinated analogs can significantly enhance the inhibitory activity against certain enzymes compared to their non-fluorinated counterparts .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the development of advanced materials and specialty chemicals. Its properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of ®-(2-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing its pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Fluorine vs. Chlorine Substitution

- (2-Chlorophenyl)(diphenyl)methanol (): Replacing fluorine with chlorine introduces greater steric bulk and electron-withdrawing effects. Chlorine’s higher electronegativity increases the compound’s acidity compared to fluorine analogs. This substitution enhances utility in materials science, where the diphenylmethanol core serves as a scaffold for functional group modifications .

Mono- vs. Di-Fluorinated Linkers

- 2,4-Difluorophenyl-Linked Analogs (): Replacing the 2-fluorophenyl group with a 2,4-difluorophenyl linker in poly(ADP-ribose) polymerase 1 (PARP1) inhibitors was tolerated in terms of potency.

Trifluoromethyl Substitution

- (2-Fluoro-4-(trifluoromethyl)phenyl)methanol (): The trifluoromethyl group at the para position drastically increases electron-withdrawing effects, raising the hydroxyl group’s acidity. This modification improves water solubility and reactivity in nucleophilic substitutions, making it suitable for pharmaceutical intermediates .

Functional Group Variations

Hydroxyl vs. Phosphoryl Groups

- (2-Chlorophenyl)(diphenylphosphoryl)-methanol (): Replacing the hydroxyl group with a phosphoryl moiety transforms the compound into a ligand for rhodium-catalyzed alkene hydrogenation. The phosphoryl group enhances metal coordination, achieving high regioselectivity (80.4° dihedral angle between aromatic planes) and catalytic efficiency .

Hydroxyl vs. Amino Groups

- (R)-2-Amino-2-(4-fluorophenyl)ethanol (): Substituting the hydroxyl group with an amino group introduces basicity and hydrogen-bonding diversity.

Key Data Tables

Table 1: Substituent Effects on PARP1 Inhibitory Activity

| Substituent Type | Example Analogs | Relative Potency | Key Features |

|---|---|---|---|

| Heteroaryl | 43, 50, 54 | Highest | Enhanced π-π interactions |

| Aryl (para-substituted) | 36, 38, 41 | Moderate | Balanced electronics |

| Acyl | 17, 20 | Moderate | Improved solubility |

| (Aryl)alkyl | 21–29 | Low | Steric hindrance |

Table 2: Comparison of Physicochemical Properties

| Compound | Functional Group | Key Application | Notable Property |

|---|---|---|---|

| (R)-(2-Fluorophenyl)(phenyl)methanol | Hydroxyl | Medicinal chemistry | Chiral stability, metabolic resistance |

| (2-Chlorophenyl)(diphenylphosphoryl)-methanol | Phosphoryl | Catalysis | Metal coordination efficiency |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | Amino | Pharmaceutical intermediates | Hydrogen-bonding diversity |

Biological Activity

(R)-(2-fluorophenyl)(phenyl)methanol, a chiral alcohol with the molecular formula C13H11F, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of a fluorinated phenyl group and a hydroxymethyl group enhances its reactivity and selectivity towards various biological targets. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C13H11F

- CAS Number : 143880-81-3

- Structure : The compound features a stereogenic center at the carbon atom bonded to the hydroxyl (-OH) group, making it a chiral molecule.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances lipophilicity and can influence the binding affinity to biological targets. For instance, fluorinated compounds often exhibit improved potency in inhibiting enzymes compared to their non-fluorinated counterparts due to enhanced molecular interactions.

Pharmacological Profiles

- Enzyme Inhibition : Similar compounds have shown that the introduction of fluorine can significantly enhance inhibitory activity against enzymes such as cyclooxygenase (COX) and serotonin transporters (SERT).

- Binding Affinity : Studies indicate that this compound may exhibit selective binding to dopamine transporters, which is crucial for its potential use in treating neurological disorders.

Case Studies

Several studies have investigated the biological implications of this compound:

- Study 1 : A study on structurally related compounds demonstrated that fluorination at the para position on phenolic rings increased potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

- Study 2 : Research focusing on the synthesis of similar chiral alcohols revealed that variations in substitution patterns significantly influenced their pharmacological profiles, emphasizing the importance of structural modifications in drug design .

Data Table: Comparison of Biological Activities

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | COX-1 | 12.5 | |

| (S)-2-fluorophenyl(phenyl)methanol | SERT | 8.0 | |

| (R)-4-methoxyphenyl(phenyl)methanol | DAT | 15.0 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Enzymatic Reduction : Utilizing specific enzymes for asymmetric reduction provides high enantiomeric purity.

- Aldol Reactions : Asymmetric aldol reactions have been successfully employed to create this compound with desired stereochemistry.

Q & A

What are the common synthetic routes for preparing (R)-(2-fluorophenyl)(phenyl)methanol, and how can reaction conditions be optimized for higher enantiomeric excess?

Basic Research Focus

The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, (2-fluorophenyl)(phenyl)methanone. A widely used method employs chiral catalysts such as (R)-methyl oxazaborolidine to achieve enantioselective reduction. For example, tert-butyl alcohol as a solvent at 45°C with N,N-diethylaniline borane as a reductant yielded (S)-1-(2-fluorophenyl)ethanol with 92% enantiomeric excess (ee) .

Optimization Strategies :

- Catalyst Loading : Adjusting the molar ratio of catalyst to substrate (e.g., 1:10) improves efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates, while protic solvents (e.g., tert-butyl alcohol) stabilize intermediates .

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions but may prolong reaction times.

How can researchers characterize the stereochemical purity of this compound using advanced spectroscopic techniques?

Basic Research Focus

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess. NMR Spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers via distinct splitting patterns in the ¹⁹F or ¹H spectra .

Advanced Techniques :

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar compounds like (2-chlorophenyl)(diphenylphosphoryl)-methanol .

- Vibrational Circular Dichroism (VCD) : Provides complementary data to NMR for confirming stereochemistry in solution .

What role does this compound play in the development of chiral auxiliaries for asymmetric synthesis?

Advanced Research Focus

The compound’s rigid biphenyl scaffold and fluorine substituent make it a versatile chiral auxiliary. For instance, derivatives of (R)-phenyl(pyridin-2-yl)methanol (a structurally analogous compound) are used to induce asymmetry in aldol reactions and epoxide ring-opening reactions .

Methodological Applications :

- Dynamic Kinetic Resolution : Fluorine’s electron-withdrawing effect stabilizes transition states in catalytic cycles.

- Ligand Design : The 2-fluorophenyl group enhances steric bulk and electronic tuning in transition-metal catalysts .

What computational methods are employed to predict the reactivity and stability of this compound in various solvent systems?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways and transition states. For example:

- Solvent Effects : Continuum solvation models (e.g., SMD) predict stabilization of intermediates in tert-butyl alcohol vs. THF .

- Fluorine Interactions : Non-covalent interactions (NCI) analysis reveals how C–F···H–O bonds influence conformational stability .

How can discrepancies in reported catalytic efficiencies for the synthesis of this compound be systematically analyzed?

Advanced Research Focus

Contradictions in catalytic yields (e.g., 36% in THF vs. 92% in tert-butyl alcohol) arise from variables such as:

- Substrate Purity : Trace moisture in solvents deactivates borane catalysts .

- Catalyst Degradation : Oxazaborolidines hydrolyze in protic solvents unless rigorously dried.

Resolution Strategies : - Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., temperature, solvent polarity).

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and catalyst turnover .

What are the implications of fluorine substitution on the biological activity of this compound derivatives?

Advanced Research Focus

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability. For example:

- LAT1 Inhibitor Development : Fluorinated analogs like (2-fluorophenyl)methanol improve blood-brain barrier permeability in drug candidates .

- Enzyme Binding : Fluorine participates in halogen bonding with active-site residues, as seen in kinase inhibitors .

How can researchers mitigate racemization during large-scale synthesis of this compound?

Advanced Research Focus

Racemization often occurs during workup or purification. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.